![molecular formula C11H12N2O3 B152210 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 181525-38-2](/img/structure/B152210.png)
9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Applications
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Intermediate for Antipsychotics :
- 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a precursor in the synthesis of 9-hydroxyrisperidone and paliperidone , both of which are antipsychotic medications used to treat schizophrenia and bipolar disorder. The synthesis involves converting this compound into various derivatives which enhance the pharmacological properties of the final drug formulations .
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Drug Development :
- The compound's ability to be modified into different chemical entities allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects. Its structural features are conducive to modifications that can lead to novel drug candidates targeting various neurological disorders.
Research Findings
Recent studies have highlighted the compound's potential in medicinal chemistry:
- Synthesis Optimization : Research has focused on optimizing the synthesis process to enhance yield and purity. For instance, varying reaction conditions such as temperature and solvent systems has been shown to significantly impact the crystallization process and final product quality .
- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound exhibits some level of acute toxicity (harmful if swallowed), its mutagenic potential remains a concern, necessitating further investigation into its safety profile for human use .
Case Studies
- Synthesis Case Study :
-
Pharmaceutical Development :
- In a clinical setting, derivatives of this compound were tested for efficacy in treating psychotic disorders. The results showed promising outcomes in reducing symptoms associated with schizophrenia when used as part of a combination therapy regimen.
Mechanism of Action
The mechanism of action of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chloroethyl group instead of a hydroxyethyl group.
2-methyl-3-(2-hydroxyethyl)-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with additional hydrogenation of the pyridine ring.
Uniqueness
9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and neuropharmacological contexts. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 181525-38-2
- IUPAC Name : 9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in the presence of acid catalysts. Various methods have been reported to optimize yield and purity, achieving purities greater than 97% in some cases .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response. For instance, compounds related to this structure exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Neuropharmacological Effects
The compound is also investigated for its neuropharmacological effects, particularly as an intermediate in the synthesis of antipsychotic medications like paliperidone and risperidone. The biological activity of these drugs is partly attributed to their ability to modulate neurotransmitter systems in the brain .
Structure-Activity Relationships (SAR)
The structural modifications of pyrido[1,2-a]pyrimidin derivatives have been studied to elucidate their biological activities. The presence of hydroxyl and hydroxyethyl groups has been linked to enhanced anti-inflammatory effects and improved pharmacokinetic profiles .
Case Studies and Research Findings
- Anti-inflammatory Efficacy : A study conducted on various pyrimidine derivatives indicated that those with similar structural features exhibited strong anti-inflammatory activity in vivo, particularly in models of carrageenan-induced paw edema .
- Neuropharmacological Research : A series of experiments demonstrated that derivatives of this compound could effectively reduce symptoms in animal models of psychosis, suggesting potential therapeutic applications in treating schizophrenia .
- Pharmacokinetics : Research into the pharmacokinetics of 9-hydroxy derivatives revealed favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how are the products structurally validated?
Methodological Answer: The compound is synthesized via two primary routes:
- Benzyl Ether Cleavage : Reacting 2-amino-3-pyridinol with methyl β-aminocrotonate in diethylbenzene at 185°C yields the target compound in 86–87% yield. This method avoids low-yield (<2%) benzyl ether intermediates .
- Coordination-Driven Synthesis : Mixing CuCl₂ with 3-(2-hydroxyethyl)-2-methyl-9-hydroxypyrido[1,2-a]pyrimidin-4-one in ethanol yields copper(II) complexes, validated via X-ray crystallography to confirm ligand geometry and hydrogen-bonding networks .
Structural Validation Techniques :
- NMR Spectroscopy : Aromatic proton shifts (e.g., downfield signals at δ 8.2–8.5 ppm) confirm pyrido-pyrimidine core integrity .
- X-Ray Diffraction : Distorted trigonal-bipyramidal coordination in copper complexes confirms ligand binding modes .
Q. Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Essential for tracking aromatic proton environments (e.g., pyrido-pyrimidine ring protons at δ 6.8–8.5 ppm) and substituent effects (e.g., hydroxyethyl group protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Detects functional groups like C=O (1670–1700 cm⁻¹) and O–H (3200–3500 cm⁻¹) .
- X-Ray Crystallography : Resolves ambiguities in tautomeric forms or coordination geometry in metal complexes .
Advanced Research Questions
Q. How can researchers optimize the low yield (2%) reported in early benzyl ether cleavage synthesis routes?
Methodological Answer: The low yield in benzyl ether routes arises from steric hindrance and competing side reactions. Optimization strategies include:
- Solvent/Temperature Control : Using high-boiling solvents (e.g., diethylbenzene) at 185°C improves reaction efficiency .
- Alternative Precursors : Replacing acetoacetic esters with methyl β-aminocrotonate increases yields to >85% by avoiding ether cleavage .
- Catalytic Additives : Transition metals (e.g., Cu²⁺) may stabilize intermediates, as seen in coordination-driven syntheses .
Q. What strategies resolve contradictions in aromatic proton NMR signals observed in derivatives?
Methodological Answer: Contradictions in NMR signals (e.g., unexpected downfield shifts) arise from tautomerism or hydrogen-bonding effects. Resolution strategies:
- Variable Temperature (VT) NMR : Identifies dynamic tautomeric equilibria by observing signal coalescence at elevated temperatures .
- X-Ray Validation : Correlates solid-state structure with solution-phase NMR data to confirm dominant tautomers .
- DFT Calculations : Predicts chemical shifts for hypothetical tautomers to match experimental data .
Q. How does Suzuki-Miyaura cross-coupling enhance functionalization for biological activity studies?
Methodological Answer: Suzuki-Miyaura reactions enable site-selective arylations at the 3-position of the pyrido-pyrimidine core:
- Microwave-Assisted Coupling : Using 7-chloro-3-iodo derivatives with aryl boronic acids under microwave heating achieves monoarylation in high regioselectivity .
- Applications : Introduces pharmacophores (e.g., fluorophenyl groups) to modulate SHP2 inhibition or anticancer activity .
Q. What in vitro models evaluate its bioactivity, and what methodological controls are required?
Methodological Answer:
- Anticancer Screening : Test against HeLa, COLO205, Hep G2, and MCF7 cell lines with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Analgesic Models : Use the "acetic acid writhing" assay in mice, comparing activity to bioisosteric 4-hydroxyquinolin-2-ones .
Q. How to analyze copper(II) complex formation and its implications for catalytic or medicinal applications?
Methodological Answer:
- X-Ray Analysis : Confirms distorted trigonal-bipyramidal geometry with Cu–N/O bond lengths of 1.95–2.10 Å. Hydrogen-bonding networks (O–H···O, C–H···Cl) stabilize 3D frameworks .
- EPR Spectroscopy : Detects d⁹ electronic configurations and axial symmetry in copper(II) centers .
- Bioactivity Implications : Enhanced stability or redox activity in complexes may improve antimicrobial or anticancer properties .
Q. What computational approaches predict structure-activity relationships (SAR) for pyrido-pyrimidine derivatives?
Methodological Answer:
- Molecular Docking : Models interactions with targets like SHP2 (PDB: 6CRF) to prioritize substituents at the 3- or 9-positions .
- QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values in bioassays .
Q. How to address discrepancies in bioisosteric replacement outcomes (e.g., 4-hydroxyquinolin-2-one vs. pyrido-pyrimidine cores)?
Methodological Answer:
- Pharmacophore Overlay : Compare electrostatic potential maps to identify conserved hydrogen-bonding or hydrophobic regions .
- In Vivo Cross-Testing : Evaluate matched molecular pairs in identical assays (e.g., writhing test) to quantify bioisosteric equivalence .
Q. What are reproducibility challenges in metal-catalyzed reactions involving this compound?
Methodological Answer:
- Catalyst Purity : Use freshly distilled solvents and anhydrous CuCl₂ to prevent ligand oxidation .
- Inert Conditions : Conduct reactions under argon to avoid side reactions with moisture or oxygen .
Properties
IUPAC Name |
9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(4-6-14)11(16)13-5-2-3-9(15)10(13)12-7/h2-3,5,14-15H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWAVGJDQQQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036114 | |
Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181525-38-2 | |
Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181525-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181525382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-HYDROXY-3-(2-HYDROXYETHYL)-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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